molecular formula C13H20ClF2NS B2432509 1-(2,4-Difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine;hydrochloride CAS No. 2418643-66-8

1-(2,4-Difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine;hydrochloride

Cat. No.: B2432509
CAS No.: 2418643-66-8
M. Wt: 295.82
InChI Key: PBDYIQJBQGSENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine;hydrochloride is a synthetic compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a difluorophenyl group attached to a propan-2-amine backbone, with additional ethyl and ethylsulfanyl substituents. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Toluene, dichloromethane, ethanol.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Primary Amines: Formed through reduction reactions.

    Substituted Phenyl Derivatives: Formed through electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethyl and ethylsulfanyl groups, along with the difluorophenyl moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NS.ClH/c1-3-16-12(9-17-4-2)7-10-5-6-11(14)8-13(10)15;/h5-6,8,12,16H,3-4,7,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDYIQJBQGSENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=C(C=C(C=C1)F)F)CSCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.